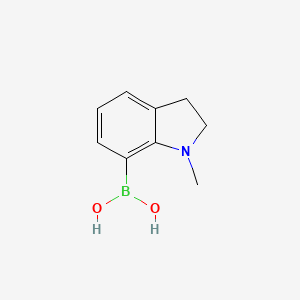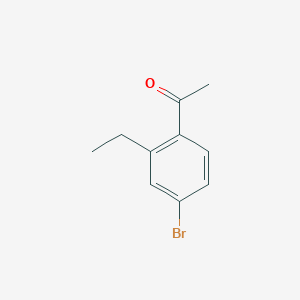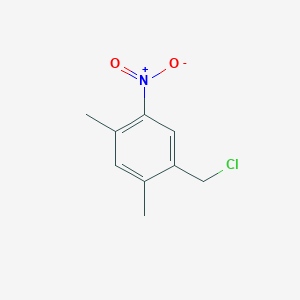
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two methyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Major Products:
Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.
Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.
Oxidation: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl groups, making it less sterically hindered and potentially more reactive.
2-Chloromethyl-1,3-dioxolane: Contains a chloromethyl group but has a different ring structure, leading to different reactivity and applications.
Chloromethyl methyl ether: A simpler compound with a chloromethyl group attached to an ether, used primarily as an alkylating agent.
Uniqueness: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
DKHXIHWDJSBNLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
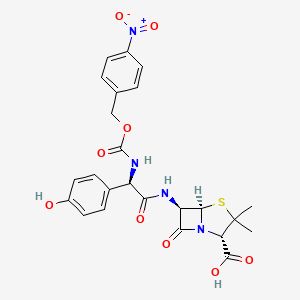
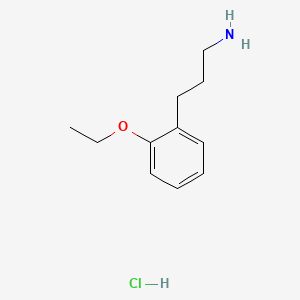

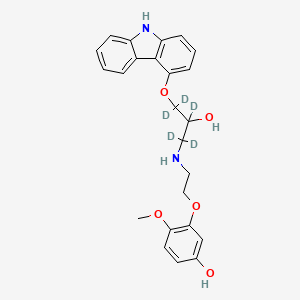
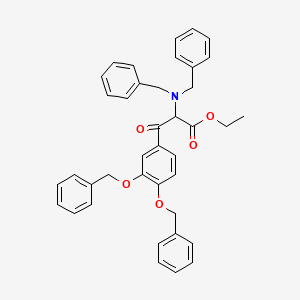
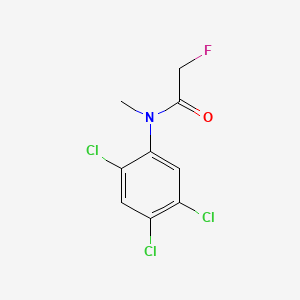
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
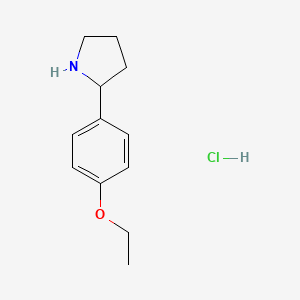
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
